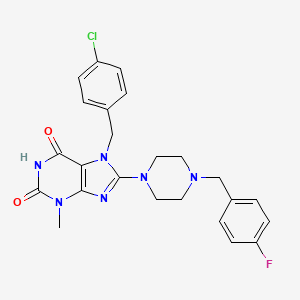

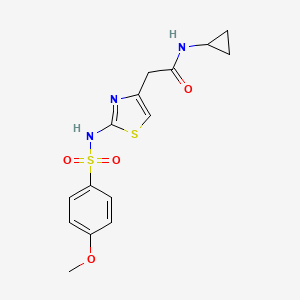

![molecular formula C17H11ClN2O5S B2497727 N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide CAS No. 294853-58-0](/img/structure/B2497727.png)

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide, also known as CNOA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as an anti-inflammatory and anti-cancer agent.

Applications De Recherche Scientifique

Vibrational Spectroscopic Signatures and Stereo-electronic Interactions

N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, a compound with a similar structure, has been extensively characterized to obtain vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. The analysis is supported by ab initio calculations, revealing insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers of the molecule. Natural bond orbital analysis confirms the stereo-electronic interactions contributing to molecular stability, further substantiated by vibrational spectral analysis. The Hirshfeld surface analysis provides insights into the intermolecular contacts within the crystal structure, indicating the significant role of intermolecular interactions in crystal packing. The study also delves into pharmacokinetic properties, hinting at potential pharmacological relevance S. J. Jenepha Mary, S. Pradhan, C. James (2022).

Antibacterial Activities and Organic Synthesis

Studies have reported the synthesis and characterization of compounds closely related to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide. These compounds, including 4-hydroxy-chromen-2-one derivatives, exhibit significant antibacterial activities against various bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of such compounds in developing new antibacterial agents. The characterization involves melting points, IR spectra, and NMR spectroscopic methods, ensuring the accurate identification of the chemical structures of these synthesized compounds A. Behrami, Florent Dobroshi (2019).

Anticancer Activity and Compound Synthesis

Certain coumarin derivatives structurally akin to this compound have demonstrated anticancer activity. For instance, specific novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. These derivatives showed promising results, with certain compounds exhibiting superior inhibitory activity compared to standard drugs like 5-fluorouracil Lei Shi et al. (2020).

Antioxidant Activity

Synthesized coumarins related to this compound have been studied for their antioxidant activity. These studies involve methodologies like DPPH, hydrogen peroxide, and nitric oxide radical methods. The antioxidant properties of these compounds were compared with known antioxidants such as ascorbic acid, indicating their potential as effective antioxidants A. Kadhum, A. Al-Amiery, A. Musa, A. Mohamad (2011).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-(3-nitro-2-oxochromen-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O5S/c18-10-4-3-5-11(8-10)19-14(21)9-26-16-12-6-1-2-7-13(12)25-17(22)15(16)20(23)24/h1-8H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNWXRFJCRXORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

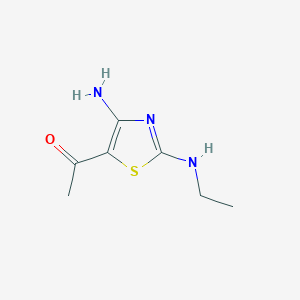

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)